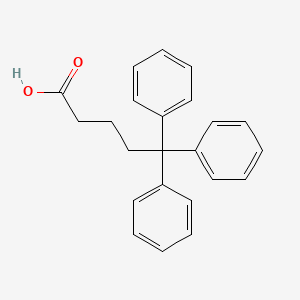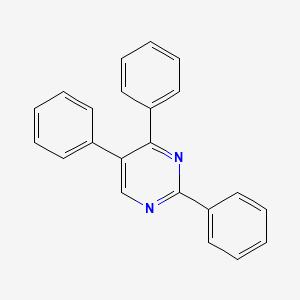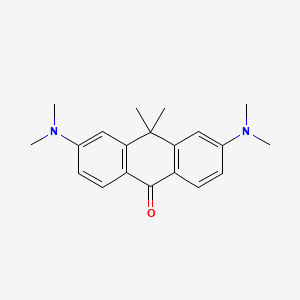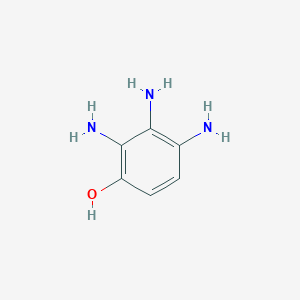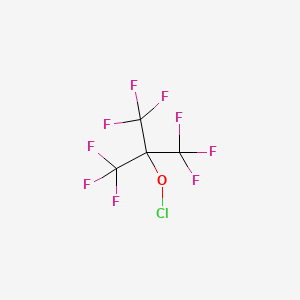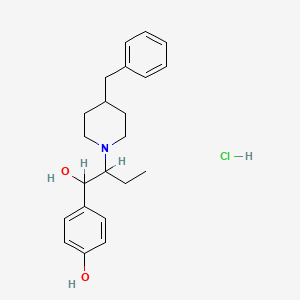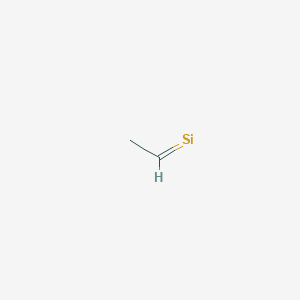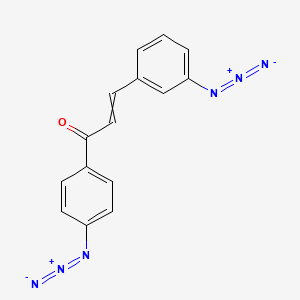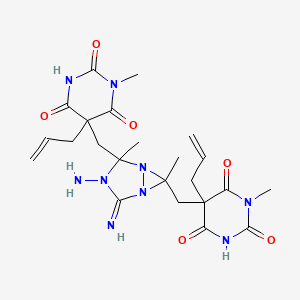
N,N'-Bis(1-methyl-5-allyl-5-propylidenebarbituryl)diaminoguanidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(1-methyl-5-allyl-5-propylidenebarbituryl)diaminoguanidine hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes barbituric acid derivatives and guanidine groups. The presence of these functional groups makes it an interesting subject for chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1-methyl-5-allyl-5-propylidenebarbituryl)diaminoguanidine hydrochloride typically involves multiple steps. The starting materials often include barbituric acid derivatives and guanidine compounds. The reaction conditions may involve the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps might include crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
N,N’-Bis(1-methyl-5-allyl-5-propylidenebarbituryl)diaminoguanidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the barbituric acid moiety, while reduction could lead to reduced forms of the guanidine group.
科学的研究の応用
N,N’-Bis(1-methyl-5-allyl-5-propylidenebarbituryl)diaminoguanidine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of N,N’-Bis(1-methyl-5-allyl-5-propylidenebarbituryl)diaminoguanidine hydrochloride involves its interaction with specific molecular targets. The barbituric acid derivatives may interact with neurotransmitter receptors in the brain, while the guanidine groups could modulate enzyme activity. These interactions can lead to various biological effects, including modulation of neurotransmission and inhibition of microbial growth.
類似化合物との比較
Similar Compounds
- N,N’-Bis(1-methyl-5-allyl-5-propylidenebarbituryl)diaminoguanidine
- 1-methyl-5-allyl-5-propylidenebarbituric acid
- Diaminoguanidine hydrochloride
Uniqueness
N,N’-Bis(1-methyl-5-allyl-5-propylidenebarbituryl)diaminoguanidine hydrochloride is unique due to its combination of barbituric acid and guanidine functional groups. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. For example, the presence of both functional groups allows for a broader range of chemical reactions and potential biological activities.
特性
CAS番号 |
37175-95-4 |
|---|---|
分子式 |
C23H31N9O6 |
分子量 |
529.5 g/mol |
IUPAC名 |
5-[[3-amino-4-imino-2,6-dimethyl-6-[(1-methyl-2,4,6-trioxo-5-prop-2-enyl-1,3-diazinan-5-yl)methyl]-1,3,5-triazabicyclo[3.1.0]hexan-2-yl]methyl]-1-methyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H31N9O6/c1-7-9-22(13(33)26-18(37)28(5)15(22)35)11-20(3)30(25)17(24)31-21(4,32(20)31)12-23(10-8-2)14(34)27-19(38)29(6)16(23)36/h7-8,24H,1-2,9-12,25H2,3-6H3,(H,26,33,37)(H,27,34,38) |
InChIキー |
JLKKEFCUDCIKOJ-UHFFFAOYSA-N |
正規SMILES |
CC1(N(C(=N)N2N1C2(C)CC3(C(=O)NC(=O)N(C3=O)C)CC=C)N)CC4(C(=O)NC(=O)N(C4=O)C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


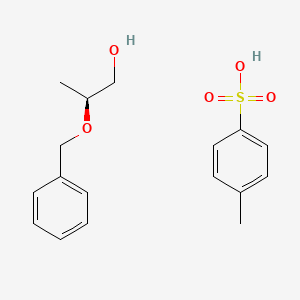
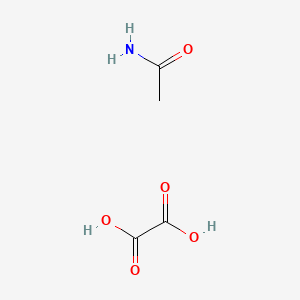
![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)


